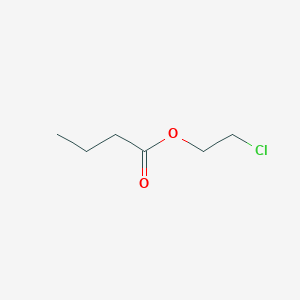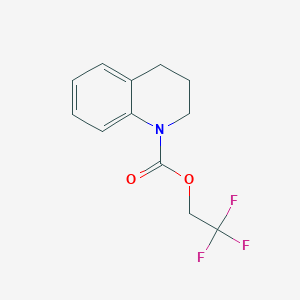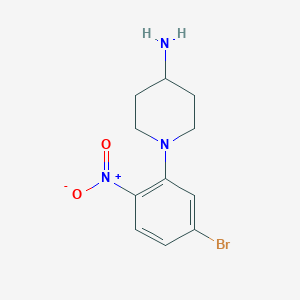
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole is a complex organic compound that belongs to the class of benzothiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable component in various scientific and industrial applications, particularly in the field of organic electronics and photovoltaics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of 5,6-difluorobenzo[c][1,2,5]thiadiazole as a starting material, which is then subjected to a series of reactions including lithiation, stannylation, and coupling reactions with thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: Utilized in the development of organic photovoltaic cells (OPVs) due to its excellent electron-accepting properties.
Material Science: Employed in the synthesis of novel polymers and copolymers with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole involves its interaction with molecular targets and pathways related to electron transport and light absorption. The compound’s benzothiadiazole core and thiophene substituents facilitate efficient charge transfer and separation, making it an effective component in electronic and photovoltaic devices .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
Uniqueness
5,6-Difluoro-4,7-bis-(4-(2-ethylhexyl)-2-thienyl)-2,1,3-benzothiadiazole is unique due to the presence of fluorine atoms and ethylhexyl groups, which enhance its solubility, stability, and electronic properties compared to similar compounds .
Propiedades
Fórmula molecular |
C30H38F2N2S3 |
|---|---|
Peso molecular |
560.8 g/mol |
Nombre IUPAC |
4,7-bis[4-(2-ethylhexyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C30H38F2N2S3/c1-5-9-11-19(7-3)13-21-15-23(35-17-21)25-27(31)28(32)26(30-29(25)33-37-34-30)24-16-22(18-36-24)14-20(8-4)12-10-6-2/h15-20H,5-14H2,1-4H3 |
Clave InChI |
WWQFHWUDNGNHQH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=CSC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=CS4)CC(CC)CCCC)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]piperidine](/img/structure/B12089159.png)
![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

![N-[1-(1-Benzofuran-2-YL)ethyl]cyclopropanamine](/img/structure/B12089200.png)





